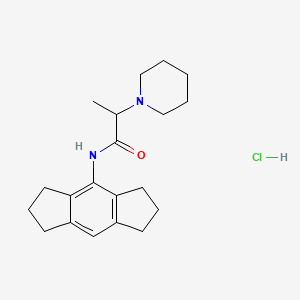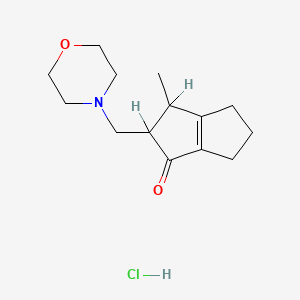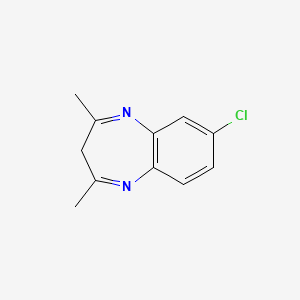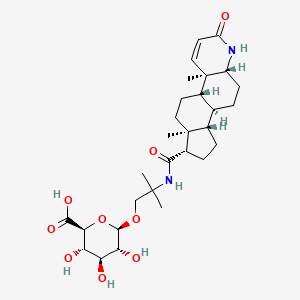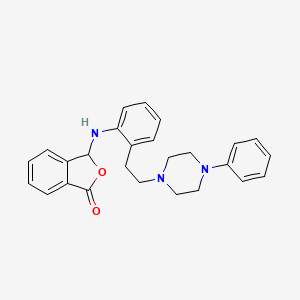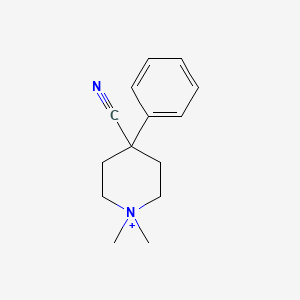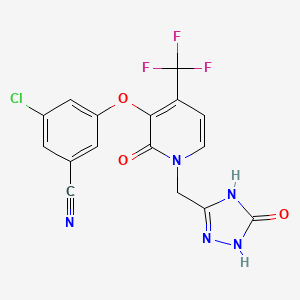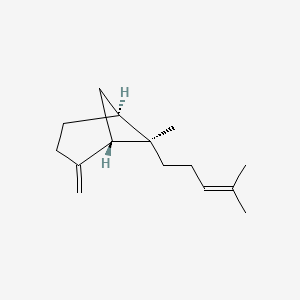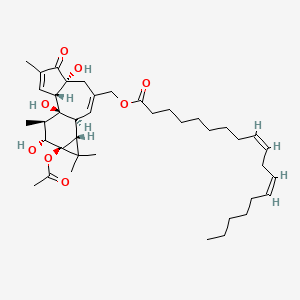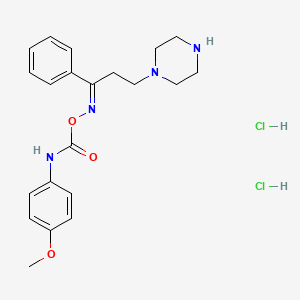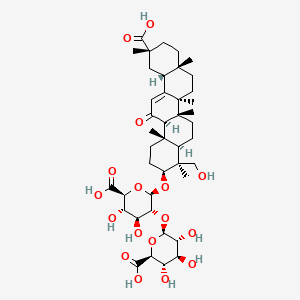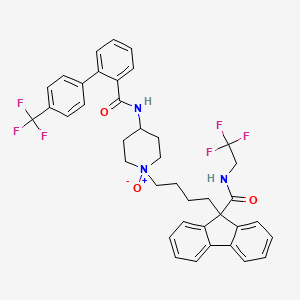
Lomitapide metabolite M9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lomitapide metabolite M9 is a compound derived from the metabolism of lomitapide, a microsomal triglyceride transfer protein inhibitor. Lomitapide is primarily used to treat homozygous familial hypercholesterolemia, a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol. The metabolite M9 is one of the several metabolites formed during the hepatic metabolism of lomitapide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lomitapide involves multiple steps, including the formation of key intermediates through various organic reactions it is known that lomitapide undergoes significant hepatic metabolism via cytochrome P-450 isoenzyme 3A4 to form its major metabolites, including M9 .
Industrial Production Methods
Industrial production of lomitapide and its metabolites involves large-scale organic synthesis techniques. The process typically includes the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the quality and yield of the final product. The exact industrial methods for producing lomitapide metabolite M9 are proprietary and not publicly disclosed.
化学反応の分析
Types of Reactions
Lomitapide metabolite M9 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P-450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involving the reduction of functional groups within the molecule.
Substitution: Where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include:
Oxidizing agents: Such as cytochrome P-450 enzymes.
Reducing agents: Including various organic and inorganic reducing agents.
Solvents: Such as methanol, ethanol, and water, used to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include hydroxylated and reduced derivatives. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structures and properties.
科学的研究の応用
Lomitapide metabolite M9 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving the metabolism of lomitapide and related compounds.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Studied for its potential therapeutic effects and safety profile in the treatment of hypercholesterolemia and related conditions.
Industry: Utilized in the development of new lipid-lowering agents and formulations.
作用機序
The mechanism of action of lomitapide metabolite M9 involves the inhibition of microsomal triglyceride transfer protein within the lumen of the endoplasmic reticulum. This inhibition prevents the formation of apolipoprotein B, leading to a reduction in the formation of very low-density lipoprotein and chylomicrons. As a result, there is a decrease in low-density lipoprotein cholesterol levels .
類似化合物との比較
Lomitapide metabolite M9 can be compared with other similar compounds, such as:
Mipomersen: An antisense oligonucleotide that targets apolipoprotein B-100 mRNA, reducing low-density lipoprotein cholesterol levels.
Evinacumab: A monoclonal antibody that inhibits angiopoietin-like protein 3, leading to reduced low-density lipoprotein cholesterol levels.
Inclisiran: A small interfering RNA that targets proprotein convertase subtilisin/kexin type 9, reducing low-density lipoprotein cholesterol levels.
This compound is unique in its specific inhibition of microsomal triglyceride transfer protein, which distinguishes it from other lipid-lowering agents that target different molecular pathways.
特性
CAS番号 |
182430-98-4 |
|---|---|
分子式 |
C39H37F6N3O3 |
分子量 |
709.7 g/mol |
IUPAC名 |
9-[4-[1-oxido-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-ium-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |
InChI |
InChI=1S/C39H37F6N3O3/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48(51)23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49) |
InChIキー |
FDUXETILSFJQIF-UHFFFAOYSA-N |
正規SMILES |
C1C[N+](CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)(CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
